molecular formula C16H18N2O4S B6969891 N-[4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)phenyl]furan-2-sulfonamide

N-[4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)phenyl]furan-2-sulfonamide

Cat. No.: B6969891
M. Wt: 334.4 g/mol
InChI Key: FXCIALQKRODQFM-UHFFFAOYSA-N
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Description

N-[4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)phenyl]furan-2-sulfonamide: is a complex organic compound featuring a bicyclic structure with an oxabicyclo[321]octane core and a furan sulfonamide group

Properties

IUPAC Name

N-[4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)phenyl]furan-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c19-23(20,16-2-1-9-21-16)17-12-3-5-13(6-4-12)18-10-14-7-8-15(11-18)22-14/h1-6,9,14-15,17H,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXCIALQKRODQFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC1O2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the 8-oxa-3-azabicyclo[3.2.1]octane core. This can be achieved through a tandem C-H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction using reagents such as tempo oxoammonium tetrafluoroborate (T + BF4-) and ZnBr2. The resulting intermediate is then further functionalized to introduce the phenyl and furan sulfonamide groups.

Industrial Production Methods: On an industrial scale, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques to achieve large-scale synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or neutral conditions.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, in the presence of a suitable leaving group.

Major Products Formed:

  • Oxidation: Formation of corresponding carbonyl compounds or carboxylic acids.

  • Reduction: Production of corresponding alcohols or amines.

  • Substitution: Introduction of new functional groups, leading to derivatives with altered chemical properties.

Scientific Research Applications

Chemistry: This compound can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It may be used as a tool in biological studies to investigate cellular processes or as a potential inhibitor of specific enzymes.

Medicine: The compound's unique structure makes it a candidate for drug development, particularly in the treatment of diseases involving the central nervous system or metabolic disorders.

Industry: Its applications in material science, such as in the development of new polymers or coatings, are also worth exploring.

Mechanism of Action

The exact mechanism by which this compound exerts its effects would depend on its specific biological target. it is likely to involve interactions with enzymes or receptors, leading to modulation of biochemical pathways. The molecular targets and pathways involved would need to be identified through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

  • 8-azabicyclo[3.2.1]octane derivatives: These compounds share a similar bicyclic structure but lack the oxygen atom in the ring.

  • Furan derivatives: Compounds containing furan rings that are not conjugated to sulfonamide groups.

Uniqueness: The presence of both the oxabicyclo[3.2.1]octane core and the furan sulfonamide group makes this compound unique. Its combination of structural features may confer distinct chemical and biological properties compared to similar compounds.

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